2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid
Description
Properties
CAS No. |
1314790-91-4 |
|---|---|
Molecular Formula |
C11H13BrO3 |
Molecular Weight |
273.12 g/mol |
IUPAC Name |
2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H13BrO3/c1-11(2,10(13)14)8-5-4-7(12)6-9(8)15-3/h4-6H,1-3H3,(H,13,14) |
InChI Key |
SQOLAOMPYYYWNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)Br)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Methyl-2-Phenylpropanoic Acid
The precursor 2-methyl-2-phenylpropanoic acid is typically synthesized via Friedel-Crafts acylation. As detailed in and, benzene reacts with methacrylic acid in the presence of aluminum chloride, yielding the tertiary carboxylic acid. This substrate serves as the critical starting material for subsequent bromination. Industrial-scale preparations emphasize stoichiometric control (e.g., 1:1 molar ratio of benzene to methacrylic acid) and anhydrous conditions to minimize side reactions.
Bromination in Aqueous Media
Selective para-bromination of 2-methyl-2-phenylpropanoic acid is achieved using bromine in water-based systems. Contrary to traditional halogenated solvents (e.g., carbon tetrachloride), aqueous media enable heterogeneous reaction conditions, reducing environmental and safety risks. Key parameters include:
For example, a large-scale batch (275 kg substrate) reacted with 330 kg bromine in 6,875 L water and 660 kg sodium bicarbonate achieved 99.28% para-bromo product with only 0.72% meta isomer. Acidic conditions (pH 5 post-reaction) facilitated precipitation, while toluene extraction minimized organic impurities.
Industrial-Scale Process Optimization
Esterification and Distillation
To circumvent challenges in separating brominated isomers, industrial protocols often convert the carboxylic acid to its methyl ester. For instance, reacting 575 kg of 2-(4-bromophenyl)-2-methylpropanoic acid with methanol and sulfuric acid at 63–67°C yielded a 79% isolated yield of methyl 2-(4-bromophenyl)-2-methylpropionate. Subsequent vacuum distillation achieved 99.2% purity, demonstrating the efficacy of this approach for large-scale production.
Solvent and Waste Management
The shift from carbon tetrachloride to water-toluene systems reduced toxicological risks. Post-reaction aqueous phases are neutralized with hydrochloric acid, generating sodium chloride brine suitable for industrial wastewater treatment.
Analytical and Quality Control Measures
Gas chromatography (GC) monitors reaction progress, either by analyzing the free acid or its methyl ester derivative. Critical quality metrics include:
Chemical Reactions Analysis
General Reactivity Profile
The compound combines a brominated methoxyphenyl group with a sterically hindered α-methylpropanoic acid moiety. Key reactive sites likely include:
-
Electrophilic aromatic substitution at the bromine-adjacent positions (para to methoxy group)
-
Nucleophilic substitution (SN2) at the bromine substituent
-
Esterification/decarboxylation at the carboxylic acid group
-
Radical halogenation at the tertiary carbon (α-methyl position)
Synthetic Precursor Analysis
The compound’s structural analogs in the search results suggest potential synthetic pathways:
Bromination Reactions
-
Selective bromination in aqueous media (as seen in ) could apply to the phenyl ring, though steric hindrance from the methoxy and methyl groups may alter regioselectivity.
-
Example conditions:
Substrate Bromine Equivalents Solvent Temperature Yield Purity 2-Methyl-2-phenylpropanoic acid 1.1–2.0 H2O/Na2CO3 25–35°C 46–81% 98–99%
Esterification
-
Conversion to methyl esters (e.g., using methanol/H2SO4) enhances volatility for purification, as demonstrated for 2-(4-bromophenyl)-2-methylpropanoic acid in .
Ester Product Catalyst Solvent Temperature Yield Methyl 2-(4-bromophenyl)-2-methylpropionate H2SO4 Toluene 63–67°C 79%
Methoxy Group Reactivity
-
Demethylation : Acidic or enzymatic cleavage (e.g., BBr3, HI) could yield a phenolic derivative.
-
Electrophilic substitution : The methoxy group directs incoming electrophiles to the para position (relative to itself), though bromine’s presence may sterically hinder further substitution.
Carboxylic Acid Reactivity
-
Decarboxylation : Thermal or radical-induced decarboxylation might generate a tertiary alkyl radical, useful in polymer chemistry.
-
Amidation : Reaction with amines (e.g., EDCl/HOBt) could produce bioactive analogs.
Limitations in Available Data
No experimental data specific to 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid was identified in the provided sources. The closest analogs ( ) describe 2-(4-bromo-2-methoxyphenyl)acetic acid, which lacks the α-methyl group, altering steric and electronic properties.
Recommendations for Further Study
-
Cross-coupling reactions : Explore Suzuki-Miyaura coupling (as in ) using the bromine substituent.
-
Computational modeling : Predict regioselectivity in substitution reactions using DFT calculations.
-
Comparative studies : Benchmark reactivity against non-methylated analogs (e.g., 2-(4-bromo-2-methoxyphenyl)propanoic acid).
Scientific Research Applications
Overview
2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid, also known as a key intermediate in the synthesis of fexofenadine, has garnered attention in pharmaceutical and chemical research due to its selective bromination process and its applications in antihistamine formulations. This compound is notable for its high purity and specific structural characteristics that make it suitable for various scientific applications.
Pharmaceutical Applications
Fexofenadine Synthesis:
The primary application of this compound is as an intermediate in the synthesis of fexofenadine, a non-sedating antihistamine. Fexofenadine is used to treat allergic conditions such as hay fever and chronic urticaria. The synthesis involves the selective bromination of 2-methyl-2-phenylpropanoic acid, yielding a product that is substantially free from undesirable isomers, which is critical for ensuring the efficacy and safety of the final pharmaceutical product .
Selective Bromination Process:
The preparation method involves reacting 2-methyl-2-phenylpropanoic acid with bromine in an aqueous medium, allowing for high selectivity towards the desired product. This process minimizes the formation of meta and ortho isomers, which can complicate purification and reduce yield . The resulting compound can be obtained with over 95% purity, making it suitable for industrial-scale production .
Chemical Research Applications
Synthesis of Other Compounds:
Beyond its role in fexofenadine synthesis, this compound can serve as a building block for synthesizing other biologically active compounds. Its unique brominated structure allows it to participate in further chemical reactions, such as nucleophilic substitutions or coupling reactions, which are valuable in medicinal chemistry .
Material Science:
The compound's properties may also be explored in material science applications, particularly in creating functionalized polymers or nanoparticles that can be used in drug delivery systems or diagnostic tools. The ability to modify its structure could lead to novel materials with specific functionalities tailored for biomedical applications .
Case Studies
Case Study 1: Fexofenadine Production
A recent study demonstrated an efficient method for synthesizing fexofenadine using this compound as a precursor. The researchers highlighted the importance of controlling reaction conditions (pH and temperature) to achieve optimal yields while minimizing by-products. The study reported a yield improvement of over 20% compared to traditional methods, showcasing the advantages of using this compound in pharmaceutical synthesis .
Case Study 2: Polymerization Studies
Another research effort focused on utilizing this compound in polymerization reactions. The compound was incorporated into a polymer backbone to create biodegradable materials with enhanced mechanical properties. The study found that the incorporation of brominated phenyl groups significantly improved the thermal stability and degradation rates of the resulting polymers, indicating potential applications in environmentally friendly materials .
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares structural features and biological relevance of 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid with analogous compounds:
Key Observations:
- Substituent Effects: Bromine’s larger atomic radius and electronegativity compared to chlorine may enhance receptor binding affinity or metabolic stability in hypolipidemic applications .
- Biological Targets: While clofibric acid and bezafibrate target PPAR receptors, the bromo-methoxy variant may exhibit unique selectivity due to steric and electronic differences . Radiotherapy sensitizers like 19p highlight the role of arylpropanoic acids in modulating oxidative stress pathways .
Pharmacological and Metabolic Considerations
- Hypolipidemic Activity : Compared to clofibric acid, the bromo-methoxy derivative’s increased molecular weight and lipophilicity may prolong half-life but reduce aqueous solubility. Bezafibrate’s amide linkage enhances metabolic stability, suggesting the bromo-methoxy variant could benefit from similar modifications .
- Metabolism: Fenofibrate’s metabolite (4) undergoes hydroxylation , whereas bromine’s presence in the target compound may favor dehalogenation or conjugation pathways, altering toxicity profiles.
Biological Activity
2-(4-Bromo-2-methoxyphenyl)-2-methylpropanoic acid, also known as a derivative of 2-methyl-2-phenylpropanoic acid, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and applications in various fields such as pharmacology and medicinal chemistry.
| Property | Value |
|---|---|
| CAS Number | 80127-39-5 |
| Molecular Formula | C10H11BrO2 |
| Molecular Weight | 227.1 g/mol |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the bromine and methoxy groups enhances its lipophilicity and may affect its binding affinity to various receptors and enzymes.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, research has shown that related compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that the compound exhibits selective toxicity towards certain cancer cell lines. The introduction of methoxy groups at specific positions on the aromatic ring has been shown to enhance cytotoxic effects significantly. For example, compounds with multiple methoxy substitutions have shown increased potency in cell-killing assays compared to their unsubstituted counterparts .
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of various derivatives, including those with bromine and methoxy substitutions, on human cancer cell lines. The results indicated that these modifications significantly increased the compounds' efficacy against cancer cells while maintaining lower toxicity towards normal cells .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of related compounds against Chlamydia species. The findings suggested that structural modifications, including halogenation and methoxylation, could enhance selectivity towards pathogenic strains while minimizing adverse effects on human cells .
Summary of Research Findings
The following table summarizes key research findings related to the biological activity of this compound:
Q & A
Basic: What are the optimal synthetic routes for 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid in laboratory settings?
Methodological Answer:
The synthesis typically involves bromination and methylation of precursor aromatic compounds. For example, 2-(4-bromo-2-methoxyphenyl) acetic acid can serve as a starting material, undergoing esterification and subsequent alkylation. Key steps include:
- Bromination: Introduce bromine at the para position of a methoxyphenyl precursor using electrophilic substitution (e.g., Br₂/FeBr₃).
- Methylation: Use iodomethane (CH₃I) as a methylating agent under basic conditions to introduce the methyl group .
- Propanoic Acid Formation: Hydrolysis of intermediate esters (e.g., using KOH in methanol) yields the carboxylic acid moiety .
Validation: Characterization via NMR and mass spectrometry (MS) is critical to confirm structure and purity .
Advanced: How do steric and electronic effects influence the decarboxylation rates of aryl-substituted propanoic acids under oxidative conditions?
Methodological Answer:
Decarboxylation kinetics can be studied using pulse radiolysis or laser flash photolysis to monitor one-electron oxidation. For this compound:
- Steric Effects: Bulky substituents (e.g., methyl groups) slow decarboxylation by hindering radical stabilization. For example, replacing a C(CH₃)₂ group with a cyclopropyl ring reduces the rate by >3 orders of magnitude due to restricted resonance stabilization .
- Electronic Effects: Electron-donating groups (e.g., methoxy) lower oxidation potentials, accelerating radical cation formation. pH-dependent studies (pH 1–12) reveal zwitterionic intermediates that decarboxylate faster in basic conditions (k = 2.3 × 10⁴ s⁻¹ at pH 6.7 vs. 4.6 × 10³ s⁻¹ at pH 1.0) .
Experimental Design: Compare substituents using time-resolved kinetic assays and DFT calculations to model transition states.
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR identify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, bromine-induced deshielding of aromatic protons) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₁H₁₃BrO₃: calculated 272.00 g/mol). Electron ionization (EI) fragments reveal loss of COOH (Δm/z = -44) .
- Infrared (IR) Spectroscopy: Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) confirm functional groups.
Advanced: How can researchers resolve contradictions in reaction product yields when using different radical initiators?
Methodological Answer:
- Mechanistic Analysis: Use electron paramagnetic resonance (EPR) to detect transient radicals. For example, azobisisobutyronitrile (AIBN) generates 2-cyanoprop-2-yl radicals, which may add anomalously to nitroso groups (e.g., 1,6-addition vs. expected N/O-addition) .
- Control Experiments: Vary initiator concentrations and reaction times. In boiling benzene, AIBN with 2-(4-t-butyl-2-nitrosophenyl)-2-methylpropanoic acid exclusively yields 1,6-adducts, suggesting steric steering over electronic preferences .
- Computational Modeling: Density functional theory (DFT) predicts radical stabilization energies and transition states to rationalize product distributions.
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Storage Conditions: Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis.
- Light Sensitivity: Protect from UV light due to the bromine substituent’s susceptibility to photodegradation.
- Handling: Use desiccants to avoid moisture absorption, which can promote esterification or decomposition .
Note: Specific stability data (e.g., half-life) are unavailable; follow general protocols for aromatic carboxylic acids.
Advanced: What computational methods are suitable for modeling the electron transfer processes in this compound’s oxidation?
Methodological Answer:
- DFT Calculations: Optimize radical cation geometries using B3LYP/6-31+G(d) basis sets. Calculate oxidation potentials (E° vs. SCE) and spin densities to identify reactive sites .
- Kinetic Modeling: Use Marcus theory to simulate electron transfer rates. Correlate computed reorganization energies (λ) with experimental rate constants (e.g., k = 1 × 10⁷ s⁻¹ for fast decarboxylation) .
- Solvent Effects: Include implicit solvation models (e.g., PCM) to account for aqueous vs. nonpolar environments.
Basic: How can researchers verify the purity of synthesized this compound?
Methodological Answer:
- Chromatography: Use HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) to separate impurities.
- Melting Point: Compare observed mp with literature values (if available).
- Elemental Analysis: Confirm C, H, Br, and O percentages within ±0.3% of theoretical values .
Advanced: What strategies mitigate side reactions during radical-mediated functionalization of this compound?
Methodological Answer:
- Additive Screening: Introduce radical scavengers (e.g., TEMPO) to quench undesired pathways.
- Temperature Control: Lower reaction temperatures reduce radical recombination (e.g., from boiling benzene to 60°C) .
- Substituent Engineering: Modify the methoxy or bromine groups to alter electronic effects, directing radicals to specific positions (e.g., para vs. ortho addition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
